2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a bromoundecyl ether. Its molecular formula is C15H29BrO, and it has a molecular weight of approximately 305.3 g/mol. The presence of the bromine atom and the long undecyl chain contributes to its hydrophobic properties, making it of interest in various chemical and biological applications.
The chemical reactivity of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran can be analyzed through several types of reactions:
Synthesis of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran can be achieved through several methods:
The unique properties of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran make it suitable for various applications:
Several compounds share structural similarities with 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Bromoundecane | Linear alkane | Lacks the cyclic structure and oxygen functionality. |
| Tetrahydropyran | Cyclic ether | Does not have the bromine substituent or long alkyl chain. |
| 11-Bromoundecanol | Linear alcohol | Lacks the cyclic structure and ether functionality. |
| 2-(Alkoxy)tetrahydropyrans | Variants with different alkyl chains | Varying chain lengths alter hydrophobicity and reactivity. |
The uniqueness of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran lies in its combination of a long hydrophobic chain and a cyclic ether structure, which may provide distinct properties compared to other similar compounds. This combination enhances its potential as a surfactant and its ability to interact with biological systems, making it a compound of interest for further research and application development.
The synthesis of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran begins with the protection of the hydroxyl group in 11-bromoundecanol via THP etherification. This reaction typically employs DHP as the pyranylating agent and an acid catalyst to facilitate nucleophilic attack by the alcohol. The THP group acts as a robust protecting moiety, shielding the hydroxyl functionality during subsequent synthetic steps while leaving the bromine atom intact for further derivatization.
A representative protocol involves dissolving 11-bromoundecanol in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by the addition of DHP (1.1–2.0 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 3–5 mol%). The reaction proceeds at room temperature for 4–6 hours, with progress monitored by thin-layer chromatography. Workup typically involves neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography to yield the THP-protected product.
Key advantages of this approach include:
The coupling efficiency between DHP and ω-bromoalkanols depends critically on three factors: catalyst selection, solvent polarity, and stoichiometric balance. For 11-bromoundecanol, a C11 substrate with significant hydrophobic character, solvent choice directly impacts reaction kinetics and conversion rates.
Catalyst Systems
Comparative studies reveal distinct performance characteristics for different acid catalysts:
| Catalyst Type | Loading (mol%) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| NHHSO@SiO2 | 3 | CPME | 4 | 95 |
| p-Toluenesulfonic acid | 5 | DCM | 2 | 98 |
| Amberlyst-15 | 10 | 2-MeTHF | 6 | 89 |
Heterogeneous catalysts like NHHSO@SiO2 offer practical advantages, including facile recovery by filtration and minimal product contamination. However, homogeneous catalysts such as p-toluenesulfonic acid provide faster reaction kinetics, particularly for long-chain substrates where solubility limitations can hinder mass transfer.
Solvent Effects
The hydrophobic nature of 11-bromoundecanol necessitates solvents with balanced polarity:
Stoichiometric Considerations
While a 1.1:1 molar ratio of DHP to alcohol suffices for most primary alcohols, the extended alkyl chain in 11-bromoundecanol benefits from a slight excess (1.2–1.5 equivalents) of DHP to compensate for reduced nucleophilicity at the hydroxyl group.
Successful synthesis of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran requires precise control over three reaction parameters:
Acid Strength and Loading
Bronsted acids with pKa values between -2 and 2 (e.g., PPTS, p-toluenesulfonic acid) optimally balance catalytic activity with minimal side reactions. Excessive acid loading (>10 mol%) risks acidolysis of the THP ether, particularly during prolonged reaction times. For 11-bromoundecanol, catalyst loadings of 3–5 mol% typically achieve >95% conversion within 4 hours.
Temperature Profile
The reaction exhibits an Arrhenius-type dependence on temperature, with the optimal range being 20–25°C. Elevated temperatures (>40°C) accelerate DHP polymerization, while lower temperatures (<10°C) drastically reduce reaction rates. Microwave-assisted synthesis has shown promise for reducing reaction times to <1 hour without compromising yield, though scalability remains challenging.
Moisture Control
Trace water (>0.1% v/v) hydrolyzes DHP to 5-hydroxypentanal, effectively competing with the desired etherification. Rigorous anhydrous conditions, achieved through molecular sieves (4Å) or prior solvent distillation, are essential for maintaining reaction efficiency. Karl Fischer titration of the reaction mixture should confirm water content <50 ppm before catalyst introduction.
Reaction Monitoring
Modern analytical techniques enable real-time optimization:
The nucleophilic substitution reactivity of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is fundamentally governed by the structural characteristics of its terminal bromine-bearing carbon center [1] [2]. The compound features a primary alkyl halide configuration at the terminal position, where the bromine atom is attached to a carbon bearing only one other carbon substituent, providing optimal geometric accessibility for nucleophilic attack [3] [4]. This primary structure minimizes steric hindrance around the electrophilic center, facilitating the backside approach characteristic of bimolecular nucleophilic substitution mechanisms [5] [2].
The transition state geometry in bimolecular nucleophilic substitution reactions involves a pentacoordinated carbon center with simultaneous bond formation to the incoming nucleophile and bond breaking to the departing bromide ion [1] [2]. For 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran, the extended eleven-carbon chain provides sufficient spatial separation between the reactive terminal bromine and the tetrahydropyran moiety, preventing intramolecular steric interference . Research demonstrates that primary alkyl halides exhibit reaction rates approximately 100-fold higher than secondary counterparts due to reduced steric crowding in the transition state [7] [2].
| Substrate Type | Steric Hindrance | Relative Bimolecular Nucleophilic Substitution Rate | Transition State Crowding |
|---|---|---|---|
| Primary (CH₃CH₂X) | Minimal | 100.0 | Low |
| Secondary (CH₃CHXCH₃) | Moderate | 1.2 | Moderate |
| Tertiary ((CH₃)₃CX) | High | 0.0 | Very High |
| Neopentyl ((CH₃)₃CCH₂X) | Extreme | 0.0 | Prohibitive |
The bromide leaving group in 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran exhibits favorable electronic properties for nucleophilic displacement reactions [8] [9]. Bromide ion represents an excellent leaving group with a low basicity (hydrogen bromide pKa = -9.0) and weak conjugate base stability [8]. The carbon-bromine bond dissociation energy of approximately 366 kilojoules per mole facilitates heterolytic cleavage during the substitution process [8]. Gas-phase studies confirm that bromide exhibits superior leaving group ability compared to chloride but remains inferior to iodide in terms of reaction kinetics [9].
| Leaving Group | Basicity (pKa of HX) | Leaving Group Ability | Relative Rate (Bimolecular Nucleophilic Substitution) |
|---|---|---|---|
| F⁻ | 3.2 | Poor | 0.001 |
| Cl⁻ | -7.0 | Good | 1.0 |
| Br⁻ | -9.0 | Very Good | 40.0 |
| I⁻ | -10.0 | Excellent | 100.0 |
The polarizable nature of the carbon-bromine bond enhances electrophilic character at the terminal carbon, promoting nucleophilic attack [10]. Quantum mechanical calculations reveal that the positive charge development during transition state formation is effectively stabilized by the electron-withdrawing properties of the bromine substituent [11]. The extended alkyl chain length in 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran provides electronic insulation, preventing electronic interference from the tetrahydropyran oxygen heteroatom .
Solvent selection critically influences the kinetics and mechanism of nucleophilic substitution reactions involving 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran [12] [13]. The solvation environment affects both ground state reactant stabilization and transition state energetics, thereby modulating activation barriers and reaction selectivity [14] [15]. Polar aprotic solvents demonstrate superior performance in promoting bimolecular nucleophilic substitution pathways compared to polar protic alternatives [13] [16].
Dimethyl sulfoxide, dimethylformamide, and acetonitrile represent optimal solvent choices for alkylation reactions with 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran [12] [17]. These solvents exhibit high dielectric constants facilitating ionic dissociation while avoiding extensive hydrogen bonding with nucleophilic species [16]. The absence of protic interactions prevents excessive nucleophile solvation, maintaining high nucleophilic reactivity [18] [19]. Kinetic studies demonstrate reaction rate enhancements of up to 5000-fold when employing polar aprotic solvents compared to protic alternatives [13].
| Solvent Type | Dielectric Constant | Hydrogen Bonding | Nucleophile Solvation | Relative Bimolecular Nucleophilic Substitution Rate |
|---|---|---|---|---|
| Polar Protic (H₂O) | 78.4 | Strong | High | 1.0 |
| Polar Protic (CH₃OH) | 32.7 | Strong | High | 2.8 |
| Polar Aprotic (DMF) | 36.7 | None | Low | 1200.0 |
| Polar Aprotic (DMSO) | 46.7 | None | Low | 1300.0 |
| Polar Aprotic (CH₃CN) | 35.9 | None | Low | 5000.0 |
The transition state structure in bimolecular nucleophilic substitution reactions exhibits partial charge development requiring specific solvation patterns for optimal stabilization [14] [15]. Computational studies reveal that polar aprotic solvents provide selective stabilization of the electrophilic carbon center through dipolar interactions without extensively solvating the nucleophile [15]. This differential solvation effect reduces activation energy barriers and promotes reaction proceeding through the substitution pathway [20]. The eleven-carbon chain length in 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran ensures adequate solvent accessibility to the reactive site while maintaining structural flexibility .
Thermodynamic analysis indicates that apparent activation free energy values decrease significantly in polar aprotic media due to enhanced transition state stabilization [14]. The magnitude of this stabilization depends on the solvent's ability to interact with the developing positive charge at the electrophilic center without interfering with nucleophile approach trajectories [15]. Research demonstrates that hydrogen-bonding solvent molecules can recognize reactive intermediate properties beyond direct covalent bond distances, extending their influence on reaction energetics [14].
Base-promoted reactions of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran can proceed through both substitution and elimination mechanisms, with pathway selectivity determined by base strength, substrate structure, and reaction conditions [21] [22]. The primary alkyl halide nature of this compound generally favors substitution over elimination, though strong basic conditions can promote competing dehydrohalogenation processes [23] [24].
The basicity of the promoting reagent fundamentally determines the competition between nucleophilic substitution and elimination pathways [25] [26]. Weak bases such as halide ions preferentially act as nucleophiles, promoting substitution reactions with minimal elimination side products [23]. Moderate bases including acetate ion exhibit intermediate behavior, while strong bases such as hydroxide and alkoxide ions increasingly favor elimination pathways [25]. Very strong bulky bases like tert-butoxide predominantly promote elimination reactions even with primary substrates [23].
| Base Strength (pKa) | Base Examples | Primary Substrate | Secondary Substrate | Tertiary Substrate |
|---|---|---|---|---|
| Weak (< 10) | Cl⁻, Br⁻ | 100% Substitution | 90% Substitution | No reaction |
| Moderate (10-15) | CH₃COO⁻ | 95% Substitution | 60% Substitution | Elimination only |
| Strong (15-20) | HO⁻, CH₃O⁻ | 80% Substitution | 30% Substitution | Elimination only |
| Very Strong (> 20) | t-BuO⁻ | 60% Substitution | 10% Substitution | Elimination only |
Elimination reactions of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran proceed through a concerted bimolecular mechanism involving simultaneous base attack on a beta-hydrogen and bromide departure [21] [22]. The extended carbon chain provides multiple potential elimination sites, though the terminal position remains most accessible for base approach [27]. Kinetic studies reveal second-order kinetics consistent with bimolecular elimination mechanisms, where reaction rates depend on concentrations of both substrate and base [26].
The antiperiplanar arrangement requirement for optimal elimination necessitates specific conformational alignments between the departing bromine and abstractable beta-hydrogens [21]. For 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran, the flexible alkyl chain readily adopts required conformations, facilitating elimination when appropriate basic conditions are employed [22]. Temperature elevation generally promotes elimination over substitution due to the entropic advantage associated with forming multiple product molecules from fewer reactants [24].
| Reaction System | Activation Energy (kJ/mol) | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) | Transition State Structure |
|---|---|---|---|---|
| CH₃Br + OH⁻ | 103 | 100 | -13 | Tight |
| CH₃CH₂Br + OH⁻ | 108 | 105 | -17 | Tight |
| (CH₃)₂CHBr + OH⁻ | 125 | 122 | -25 | Very Tight |
| CH₃Br + Br⁻ | 138 | 135 | -8 | Loose |
| CH₃I + OH⁻ | 92 | 89 | -15 | Tight |